2-(4-Nitrophenyl)-4H-1-benzopyran
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Overview
Description
2-(4-Nitrophenyl)-4H-chromene is a heterocyclic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-nitrophenyl)-4H-chromene typically involves the condensation of 4-nitrobenzaldehyde with a suitable chromene precursor under acidic or basic conditions. One common method is the use of a base-catalyzed reaction where 4-nitrobenzaldehyde reacts with a chromene precursor in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 2-(4-nitrophenyl)-4H-chromene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Nitrophenyl)-4H-chromene undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chromene ring can undergo electrophilic substitution reactions, particularly at the 3-position
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic conditions
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted chromenes with various functional groups
Scientific Research Applications
2-(4-Nitrophenyl)-4H-chromene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-4H-chromene involves its interaction with various molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the chromene ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2-(4-Nitrophenyl)-4H-chromen-4-one: Similar structure but with a ketone group at the 4-position.
4-Nitrophenylacetic acid: Contains a nitrophenyl group but lacks the chromene ring.
4-Nitrophenylhydrazine: Contains a nitrophenyl group but with a hydrazine moiety .
Uniqueness: 2-(4-Nitrophenyl)-4H-chromene is unique due to the combination of the chromene ring and the nitrophenyl group, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
88214-84-0 |
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Molecular Formula |
C15H11NO3 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-4H-chromene |
InChI |
InChI=1S/C15H11NO3/c17-16(18)13-8-5-12(6-9-13)15-10-7-11-3-1-2-4-14(11)19-15/h1-6,8-10H,7H2 |
InChI Key |
YHISMDASLSETTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(OC2=CC=CC=C21)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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